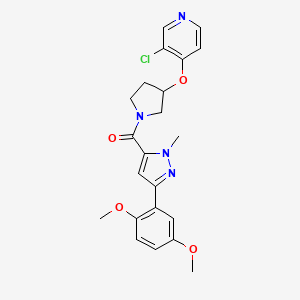
(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is an organic molecule characterized by its unique structural elements. It consists of a 3-chloropyridin-4-yloxy group attached to a pyrrolidin-1-yl moiety, and a 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl methanone group. The synthesis, reactions, and applications of this compound make it a significant subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of this compound typically begins with readily available starting materials such as 3-chloropyridine, pyrrolidine, and 2,5-dimethoxybenzene.
Step-by-Step Synthesis
Formation of 3-chloropyridin-4-yloxy intermediate: : React 3-chloropyridine with a suitable halogenating agent to introduce the chloro group. The chloropyridine is then reacted with an alkoxide to form the 3-chloropyridin-4-yloxy intermediate.
Pyrrolidin-1-yl moiety introduction: : The pyrrolidine is reacted with the intermediate under nucleophilic substitution conditions, introducing the pyrrolidin-1-yl moiety.
Methanone group formation: : The final step involves the coupling of the 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole with the previously formed intermediate under Friedel-Crafts acylation conditions to form the methanone group.
Industrial Production Methods
The industrial production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and optimize the process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrolidin-1-yl moiety, where oxidizing agents like potassium permanganate can convert the pyrrolidine ring to an oxo group.
Reduction: : Reduction of the compound, particularly at the ketone group, can be achieved using reducing agents like lithium aluminium hydride.
Substitution: : The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the methoxy groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Friedel-Crafts conditions using AlCl3 as a catalyst for electrophilic substitutions.
Major Products
Oxidation Products: : Oxidized derivatives with ketone or carboxylic acid groups.
Reduction Products: : Reduced derivatives with alcohol or amine groups.
Substitution Products: : Substituted derivatives with additional functional groups on the aromatic rings.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis due to its reactive functional groups. It serves as a precursor for more complex molecules in medicinal chemistry and materials science.
Biology
In biological studies, this compound is often utilized as a ligand in receptor binding assays, helping to elucidate receptor-ligand interactions and signal transduction pathways.
Medicine
This compound and its derivatives are explored for their potential pharmacological activities. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and polymers, owing to its diverse reactivity and stability.
作用机制
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects is often receptor-mediated. It can bind to specific receptors or enzymes, altering their conformation and activity. The compound’s methanone group is particularly crucial for its binding affinity and selectivity, interacting with active sites through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
(3-((3-bromopyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone: : Similar structure with a bromine atom instead of chlorine.
(3-((3-iodopyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone: : Features an iodine atom, offering different reactivity.
(3-((3-fluoropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone: : Contains a fluorine atom, providing unique electronic properties.
Uniqueness
The compound's uniqueness lies in the presence of both a pyrrolidin-1-yl group and a 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl methanone moiety, allowing it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-26-19(11-18(25-26)16-10-14(29-2)4-5-20(16)30-3)22(28)27-9-7-15(13-27)31-21-6-8-24-12-17(21)23/h4-6,8,10-12,15H,7,9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHIJHNFIOPECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
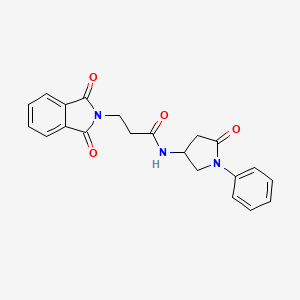
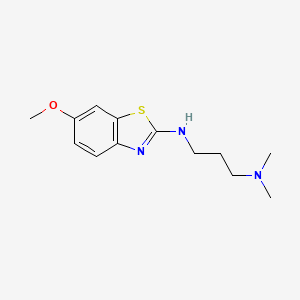
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2673684.png)
![1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2673685.png)
![(5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2673689.png)
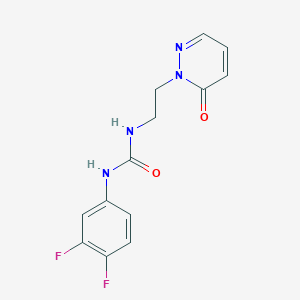
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2673692.png)
![2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2673693.png)
![4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2673696.png)
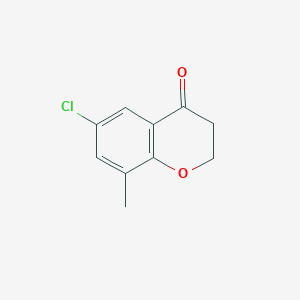
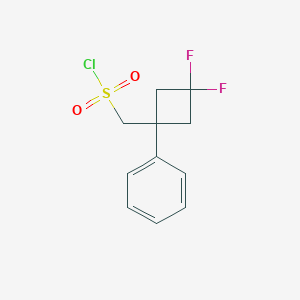
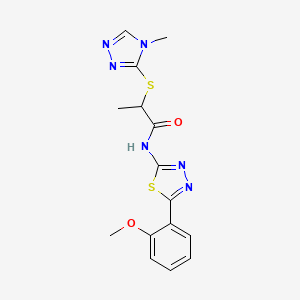
![2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2673702.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2673703.png)
